Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Description
Historical Development of Fluorinated Thiazole Derivatives
The discovery of the thiazole nucleus by Arthur Hantzsch and J. H. Weber in 1887 marked a pivotal moment in heterocyclic chemistry. Early work focused on unsubstituted thiazoles, but the mid-20th century saw strategic fluorination emerge as a method to enhance biological activity. A 1976 study by Khan and Bahel demonstrated the first systematic synthesis of 4-fluoroarylthiazoles via iodine-mediated condensation of fluoroketones with arylthioureas. This approach enabled precise substitution patterns critical for antifungal activity against Aspergillus niger and Aspergillus flavus, with 36 derivatives showing >80% inhibition in preliminary screens.
Fluorine's electronegativity and small atomic radius proved advantageous in optimizing pharmacokinetic properties. By the 1990s, fluorinated thiazoles became integral to antiviral agents like ritonavir, leveraging C-F bond stability to resist oxidative metabolism. The compound under study builds upon these innovations, incorporating a 4-fluoro-3-methylphenyl group at position 2 and a methyl group at position 4, balancing lipophilicity and target affinity.
Significance in Contemporary Medicinal Chemistry
Modern drug discovery prioritizes fluorinated thiazoles due to their dual role as pharmacophores and pharmacokinetic modifiers. Key applications include:
| Biological Activity | Structural Feature | Example Compound |
|---|---|---|
| Antifungal | 4-Fluoroaryl | Khan & Bahel (1976) |
| α-Amylase Inhibition | Fluorophenyl | 3h (IC₅₀ = 5.14 μM) |
| Antiviral | Thiazole-carboxylate | Ritonavir |
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate shares structural homology with these agents, where the ethyl carboxylate at position 5 enhances solubility, while the fluorinated aryl group mediates target binding through halogen bonding. Molecular docking studies on analogous compounds reveal stable interactions with enzyme active sites via π-π stacking and hydrogen bonding.
Research Trajectory and Current Scientific Focus
Recent advances employ Hantzsch-thiazole synthesis with phenacyl bromides to construct hybrids exhibiting multifunctional bioactivity. For example, a 2023 study synthesized fluorophenyl-thiazoles via Hanztsch cyclization, achieving nanomolar α-amylase inhibition through optimized fluorine placement. Parallel work in 2024 developed thiazole-pyrazole hybrids with dual antifungal and antioxidant properties.
The compound’s synthesis likely follows this trajectory:
- Condensation of 4-fluoro-3-methylacetophenone with thiourea derivatives
- Cyclization using bromoethyl acetate under acidic conditions
- Purification via column chromatography (silica gel, ethyl acetate/hexane)
Ongoing research focuses on:
Position Within Heterocyclic Research Landscape
Thiazoles occupy a unique niche among nitrogen-sulfur heterocycles due to their:
- Versatile reactivity : Susceptibility to electrophilic substitution at C-2 and C-4 positions
- Biosynthetic relevance : Presence in vitamin B1 and penicillin frameworks
- Structural plasticity : Ability to accommodate diverse substituents without ring distortion
Fluorinated derivatives like this compound exemplify the field’s shift toward targeted fluorination , contrasting with earlier non-selective halogenation strategies. This compound’s ethyl carboxylate group aligns with trends in prodrug development, where esterification improves membrane permeability.
Properties
IUPAC Name |
ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-4-18-14(17)12-9(3)16-13(19-12)10-5-6-11(15)8(2)7-10/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPAZGXZZLXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of 4-fluoro-3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiazoles. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in increases lipophilicity and stability compared to the fluorine and methyl substituents in the target compound.
- Positional Isomerism : Compounds like demonstrate how methyl and ester group positions influence electronic properties and steric effects.
- Functional Group Impact : The hydroxyl group in TEI-6720 enhances water solubility, contrasting with the fluorinated phenyl group in the target compound, which prioritizes membrane permeability.
Hypothesized Activity of Target Compound:
The 4-fluoro-3-methylphenyl group may balance lipophilicity and steric effects, making it suitable for central nervous system (CNS) targets or antimicrobial applications. Fluorine’s electronegativity could enhance binding affinity to enzymes or receptors.
Biological Activity
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a thiazole ring and a fluorinated phenyl group, contributing to its potential therapeutic properties.
- Molecular Formula : C14H14FNO2S
- Molecular Weight : 279.33 g/mol
- CAS Number : 2089257-57-6
- Boiling Point : Approximately 389.2 ± 52.0 °C (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C14H14FNO2S |
| Molecular Weight | 279.33 g/mol |
| Boiling Point | 389.2 ± 52.0 °C (predicted) |
| Density | 1.222 ± 0.06 g/cm³ (predicted) |
| pKa | 1.13 ± 0.10 (predicted) |
The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The presence of electron-donating groups in the structure enhances its reactivity and binding affinity to these targets.
Key Biological Activities
- Antitumor Activity : Thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that thiazole derivatives can inhibit key protein kinases such as EGFR and HER2, leading to cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : Some thiazole derivatives demonstrate antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents.
- Anti-inflammatory Effects : Research suggests that thiazoles can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of this compound:
- A study reported that this compound exhibited an IC50 value in the low micromolar range against certain cancer cell lines, indicating potent antitumor activity .
- Another investigation into thiazole derivatives found that modifications on the phenyl ring significantly influenced their cytotoxicity, with electron-donating groups enhancing activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- The thiazole moiety is crucial for biological activity.
- Fluorination at specific positions on the phenyl ring can enhance potency.
A detailed analysis of various thiazole compounds shows that substituents like methyl or fluorine at specific positions on the aromatic ring can significantly affect their biological properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives with appropriate aryl halides. Key steps include:
- Use of potassium carbonate in methanol-water mixtures to facilitate nucleophilic substitution .
- Optimization of reaction temperature (typically 60–80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of thiazole precursor to aryl halide) to minimize side products.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How is the molecular structure of this compound validated using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Confirm the presence of the 4-fluoro-3-methylphenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, fluorine coupling patterns) and ester carbonyl (δ ~165 ppm in 13C NMR) .
- FTIR : Identify characteristic peaks for C=O (ester, ~1700 cm⁻¹), C-F (1220 cm⁻¹), and thiazole ring vibrations (~1480 cm⁻¹) .
- X-ray Crystallography :
- Single-crystal diffraction data collected at 293 K (Mo-Kα radiation, λ = 0.71073 Å) refined using SHELXL. Key parameters: R-factor < 0.05, bond length accuracy ±0.005 Å. Structural features include planarity of the thiazole ring and dihedral angles between substituents .
Advanced Research Questions
Q. What in vivo or in vitro models are appropriate for evaluating the antidiabetic potential of this compound, and how do structural modifications influence activity?
- Methodological Answer :
- In Vivo Models : Streptozotocin (STZ)-induced neonatal NIDDM rats (dose: 90 mg/kg STZ, intraperitoneal). Monitor blood glucose levels post-administration (oral gavage, 50–100 mg/kg compound) over 7–14 days .
- Structure-Activity Relationship (SAR) :
- The 4-fluoro-3-methylphenyl group enhances metabolic stability, while ester substituents (e.g., ethyl vs. methyl) modulate bioavailability. Chloro or cyano substitutions at the benzylamino position (see analog in ) improve hypoglycemic activity by 30–40% .
Q. How can computational and experimental methods elucidate the compound’s mechanism as an IRES inhibitor in breast cancer studies?
- Methodological Answer :
- Experimental : Use T47D cells transfected with bicistronic luciferase reporters (human IGF1R IRES). Measure IRES activity via dual-luciferase assays after treatment (IC50 determination; typical range: 10–50 µM). Validate with cycloheximide controls to rule out cap-dependent translation .
- Computational : Molecular docking (e.g., AutoDock Vina) to predict binding to IRES RNA domains. Focus on interactions between the thiazole ring and conserved stem-loop structures (e.g., ΔG values < −7 kcal/mol suggest strong binding) .
Q. What strategies resolve discrepancies in biological activity data across different studies, such as variations in IC50 values?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line viability, serum concentration, incubation time). For example, higher serum albumin in media may reduce compound bioavailability .
- Structural Confirmation : Verify compound purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry. Impurities >2% (e.g., unreacted precursors) can skew activity results .
- Meta-Analysis : Use standardized protocols (e.g., NIH Assay Guidance Manual) to harmonize dose-response curves and statistical methods (e.g., nonlinear regression for IC50 calculation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
